Tert-butyl 2-(methylamino)-2-oxoethylcarbamate
CAS No.: 88815-85-4
Cat. No.: VC7220699
Molecular Formula: C8H16N2O3
Molecular Weight: 188.227
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 88815-85-4 |
---|---|
Molecular Formula | C8H16N2O3 |
Molecular Weight | 188.227 |
IUPAC Name | tert-butyl N-[2-(methylamino)-2-oxoethyl]carbamate |
Standard InChI | InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)10-5-6(11)9-4/h5H2,1-4H3,(H,9,11)(H,10,12) |
Standard InChI Key | VHGIDNKIGHDVCB-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCC(=O)NC |
Introduction
Chemical Structure and Identification
Molecular Characteristics
Tert-Butyl 2-(methylamino)-2-oxoethylcarbamate is characterized by a carbamate functional group linked to a methylamino-acetaldehyde backbone. The Boc group protects the amine, preventing unwanted side reactions during synthetic processes. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Number | 88815-85-4 | |
Molecular Formula | C₈H₁₆N₂O₃ | |
Molecular Weight | 188.22 g/mol | |
Solubility | Soluble in DMSO, MeOH, DCM | |
Storage Conditions | 2–8°C; stable for 1 month at -20°C |
The compound’s stability in organic solvents such as dichloromethane (DCM) and methanol (MeOH) makes it suitable for reactions requiring anhydrous conditions .
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm its structure. For instance, -NMR (600 MHz, CDCl₃) exhibits peaks corresponding to the Boc group (δ 1.44 ppm, singlet) and the methylamino moiety (δ 2.78 ppm, triplet) . HRMS analysis shows a molecular ion peak at 189.1234 [M + H]⁺, consistent with the theoretical mass .
Synthesis and Reaction Pathways
General Synthetic Procedure
The synthesis involves a multi-step sequence starting from tert-butyl carbamate derivatives. A representative method from Kaniskan et al. (2016) outlines the following steps :
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Reductive Amination:
N-Boc-(methylamino)acetaldehyde (compound 22) reacts with primary amines (e.g., 4-amino-1-Boc-piperidine) in DCM using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. Triethylamine (Et₃N) serves as a base to neutralize HCl byproducts.Yields typically range from 62% to 75% after column chromatography .
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Deprotection:
The Boc group is removed using methanolic HCl or trifluoroacetic acid (TFA), yielding the free amine as a hydrochloride or TFA salt .
Optimization and Scalability
Industrial-scale production employs continuous flow reactors to enhance efficiency. Key parameters include:
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Solvent: Dichloromethane or ethyl acetate for improved solubility .
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Purification: Flash chromatography with gradients of methanol/DCM (0–15%) ensures high purity (>95%) .
Applications in Medicinal Chemistry
Role in Inhibitor Design
This compound is pivotal in synthesizing coactivator-associated arginine methyltransferase 1 (CARM1) inhibitors. For example, Kaniskan et al. (2016) utilized it to prepare analogs with IC₅₀ values <100 nM against CARM1, a target in oncology . The Boc group’s stability allows sequential functionalization of the amine, enabling structure-activity relationship (SAR) studies.
Case Study: CARM1 Inhibitor Development
In one protocol, the deprotected amine intermediate undergoes coupling with aromatic bromides (e.g., 3-(trifluoromethoxy)benzyl bromide) to introduce hydrophobic substituents. Subsequent screening identified analogs with >50-fold selectivity over related methyltransferases .
While specific toxicological studies are unavailable in the cited sources, standard precautions for carbamates apply:
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